molecular formula C11H9ClO4 B1272078 Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate CAS No. 451485-68-0

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

Cat. No. B1272078
M. Wt: 240.64 g/mol
InChI Key: GNKBFLQRYZPLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200008B2

Procedure details

In dimethylformamide (22 ml), 1-(2-chlorophenyl)ethanone (3.56 g) and dimethyl oxalate (3.26 g) were dissolved, and 60% sodium hydride suspension in oil (1.1 g) was added thereto while stirring at 5° C. The mixture was heated at a room temperature for one hour and then at 50° C. for 30 minutes. After being allowed to cool, the mixture was acidified with 2-N hydrochloric acid, and the precipitated crystal was separated by filtration, washed with water, and dried to give the title compound (3.83 g, 69%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.1 g
Type
solvent
Reaction Step One
[Compound]
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.56 g
Type
reactant
Reaction Step Four
Quantity
3.26 g
Type
reactant
Reaction Step Four
Quantity
22 mL
Type
solvent
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[C:11](OC)(=[O:16])[C:12]([O:14][CH3:15])=[O:13].[H-].[Na+].Cl>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH2:9][C:11](=[O:16])[C:12]([O:14][CH3:15])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
1.1 g
Type
solvent
Smiles
Step Two
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
3.56 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C)=O
Name
Quantity
3.26 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Name
Quantity
22 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
while stirring at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at a room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the precipitated crystal was separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(CC(C(=O)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.83 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.